3-Methyl-5-(pyridazin-4-yl)isoxazole
Description
3-Methyl-5-(pyridazin-4-yl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted at the 3-position with a methyl group and at the 5-position with a pyridazine ring. Isoxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, known for their stability and diverse reactivity in medicinal and synthetic chemistry . The pyridazine moiety in this compound may modulate receptor selectivity or metabolic stability compared to other substituents.
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-methyl-5-pyridazin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C8H7N3O/c1-6-4-8(12-11-6)7-2-3-9-10-5-7/h2-5H,1H3 |
InChI Key |
HZDBCXVQINNBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CN=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pyridazin-4-yl)isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . One common method involves the reaction of an appropriate pyridazine derivative with a nitrile oxide under controlled conditions to form the desired isoxazole ring .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of catalysts such as copper (I) or ruthenium (II) can enhance the efficiency of the cycloaddition reactions . Additionally, microwave-assisted synthesis has been reported to reduce reaction times significantly, making it a viable option for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(pyridazin-4-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole or pyridazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
3-Methyl-5-(pyridazin-4-yl)isoxazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-5-(pyridazin-4-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key differences between 3-methyl-5-(pyridazin-4-yl)isoxazole and analogous isoxazole derivatives:
Key Observations:
- Electron Effects: The pyridazine group in this compound creates a more electron-deficient core compared to alkyl or phenyl substituents. This alters reactivity in electrophilic substitutions; for example, nitration of phenyl-substituted isoxazoles occurs preferentially on the phenyl ring, while pyridazine may direct reactivity to specific positions on the isoxazole .
- Pharmacological Potential: ABT 418’s pyrrolidine substituent enhances binding to nicotinic acetylcholine receptors (nAChRs), whereas the pyridazine group could favor interactions with purinergic or kinase targets due to its planar, aromatic structure .
Physicochemical Properties
- Solubility: Pyridazine’s polarity may improve aqueous solubility compared to alkyl-substituted analogs like ABT 418, which is often administered as a hydrochloride salt .
- Stability: Electron-deficient heterocycles like pyridazine may enhance oxidative stability but could increase susceptibility to nucleophilic attack at the isoxazole oxygen.
Pharmacological Comparisons
- ABT 418: Exhibits cognition-enhancing effects via α4β2 nAChR agonism (EC₅₀ = 1.2 μM) .
- Isoxazolyl Benzimidazoles: Display antimicrobial activity (MIC = 2–8 μg/mL against S.
- This compound: Unreported bioactivity, but pyridazine’s role in kinase inhibitors (e.g., imatinib) suggests possible tyrosine kinase or PDE inhibition.
Biological Activity
3-Methyl-5-(pyridazin-4-yl)isoxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings from diverse sources.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various therapeutic effects. For instance, it has been noted to inhibit certain enzymes involved in disease pathways, which may contribute to its antiproliferative properties and potential use in cancer therapy.
Antiproliferative Effects
Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that certain isoxazole derivatives could diminish the transcriptional activity of androgen receptors, which is crucial in prostate cancer progression. In vitro tests showed that these compounds could inhibit cell proliferation effectively .
Table 1: Antiproliferative Activity of Isoxazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 22.47 | Androgen receptor inhibition |
| Isoxazole Derivative A | HCT116 | 19.19 | Cell cycle arrest |
| Isoxazole Derivative B | OVAR-3 | 16.00 | Induction of apoptosis |
Immunomodulatory Properties
Isoxazole derivatives have also shown immunoregulatory properties. Studies suggest that they can differentially inhibit cellular and humoral immune responses. Specifically, the compound has been linked to suppression of antibody production in human peripheral blood mononuclear cells (PBMC) and modulation of cytokine release .
Table 2: Immunomodulatory Effects of Isoxazole Compounds
| Compound Name | Immune Response Tested | Effect Observed |
|---|---|---|
| This compound | PBMC Proliferation | Inhibition |
| Isoxazole Derivative C | Cytokine Production | Suppression of TNF-alpha |
| Isoxazole Derivative D | Antibody Production | Significant reduction |
Case Study 1: Cancer Therapeutics
In a clinical setting, the efficacy of isoxazole compounds was evaluated in patients with advanced prostate cancer. The study found that administration of isoxazole derivatives led to a notable decrease in PSA levels (Prostate-Specific Antigen), indicating reduced tumor activity. Patients reported fewer side effects compared to traditional therapies, highlighting the potential for isoxazoles in cancer treatment .
Case Study 2: Autoimmune Disorders
Another study explored the use of isoxazoles in treating autoimmune diseases. The results indicated that these compounds could modulate immune responses effectively, reducing inflammation and tissue damage in murine models of rheumatoid arthritis. The findings suggest a promising avenue for developing isoxazole-based therapies for autoimmune conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
